

Introduction: The Strategic Role of Fluorine in Propanol Chemistry

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Compound of Interest

Compound Name: 3-Fluoropropan-1-ol

Cat. No.: B147108

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3-Fluoropropan-1-ol (CAS No. 462-43-1) is a primary alcohol distinguished by the presence of a fluorine atom at the C-3 position.[1] This single atomic substitution significantly alters the molecule's physicochemical properties compared to its non-fluorinated parent, propan-1-ol. The introduction of fluorine, the most electronegative element, creates a strong carbon-fluorine bond, which enhances the thermal and chemical stability of the compound. In medicinal chemistry and drug development, selective fluorination is a widely employed strategy to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] **3-Fluoropropan-1-ol** serves as a valuable building block in the synthesis of more complex fluorinated molecules, including fluorinated amino acids and imaging radiotracers.[3][4] This guide offers a comprehensive analysis of its chemical stability, reactivity, and safe handling, providing a critical resource for professionals in the field.

Physicochemical and Conformational Landscape

The unique properties of **3-Fluoropropan-1-ol** stem from the interplay between the hydroxyl group and the terminal fluorine atom. These characteristics are summarized below.

Core Physicochemical Properties

Property	Value
Molecular Formula	C ₃ H ₇ FO
Molecular Weight	78.09 g/mol [1]
Boiling Point	127.8 °C at 760 mmHg
Density	0.963 g/cm ³
Flash Point	38.5 °C
Vapor Pressure	4.99 mmHg at 25°C
pKa	14.69 ± 0.10 (Predicted)
Solubility	Soluble in Acetone, Methanol
Storage Temperature	Refrigerator

Conformational Analysis

The conformational behavior of **3-fluoropropan-1-ol** is complex due to multiple rotatable bonds. Gas-phase electron diffraction studies, supported by ab initio molecular orbital calculations, have indicated that the dominant conformer is aGG, accounting for approximately 41% of the conformer population at 20°C.[2] The potential for intramolecular hydrogen bonds between the hydroxyl hydrogen and the fluorine atom has been investigated, with the hydrogen-bonded conformer identified as a secondary, less populated conformer in the gas phase.[2]

Chemical Stability: A Framework for Safe Handling and Storage

The stability of **3-Fluoropropan-1-ol** is a critical consideration for its application in synthesis and research. The strong C-F bond imparts considerable stability, but potential hazards exist under specific conditions.

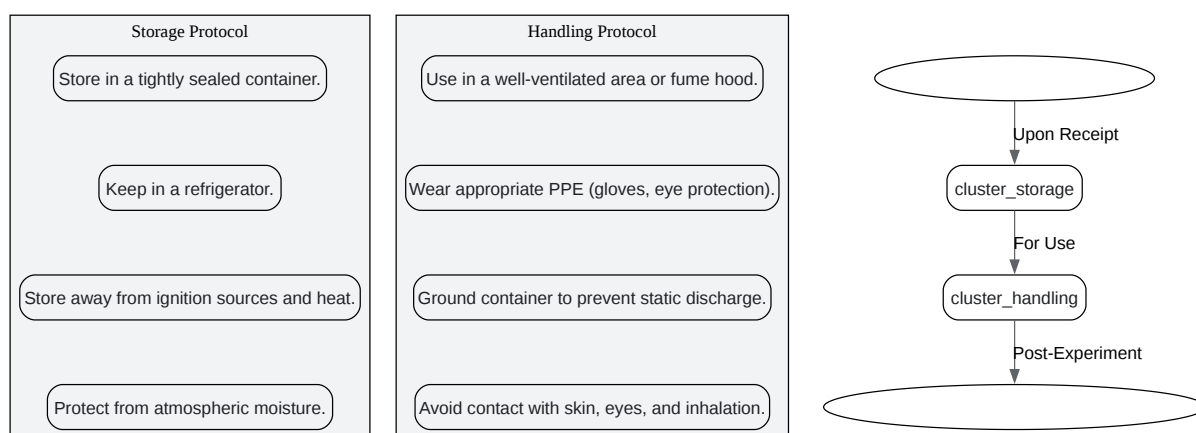
Thermal Stability and Decomposition

While generally stable, **3-Fluoropropan-1-ol** will decompose at high temperatures, potentially producing irritating and toxic gases.[5] Therefore, it is crucial to avoid exposure to high-temperature substances and strong oxidants.[5] The thermal stability of fluoroalcohols can be influenced by the degree and position of fluorination. For instance, perfluoroalcohols are known to be thermally unstable.[6]

Storage and Handling Protocol

Proper storage and handling are paramount to maintaining the integrity of **3-Fluoropropan-1-ol** and ensuring laboratory safety.

Workflow for Safe Storage and Handling



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Caption: Recommended workflow for the safe storage and handling of **3-Fluoropropan-1-ol**.

Reactivity Profile: A Synthetic Chemist's Perspective

The reactivity of **3-Fluoropropan-1-ol** is dominated by the primary alcohol functional group, while the C-F bond is largely unreactive under typical synthetic conditions.

Oxidation Reactions

As a primary alcohol, **3-Fluoropropan-1-ol** can be oxidized to form an aldehyde (3-fluoropropanal) and subsequently a carboxylic acid (3-fluoropropanoic acid).^{[7][8]} The choice of oxidizing agent and reaction conditions determines the final product.^[9]

- **Partial Oxidation to Aldehyde:** Using a mild oxidizing agent, such as potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) in acidic conditions with distillation to remove the aldehyde as it forms, will yield 3-fluoropropanal.^{[8][9]} The reaction is often indicated by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion.^{[8][9]}
- **Complete Oxidation to Carboxylic Acid:** Using a strong oxidizing agent, like potassium permanganate (KMnO_4), or excess potassium dichromate under reflux conditions, will lead to the formation of 3-fluoropropanoic acid.^{[7][9]}

Oxidation Pathway Diagram



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Caption: Oxidation pathway of **3-Fluoropropan-1-ol**.

Reactivity Towards Reducing Agents

The hydroxyl group of an alcohol is generally not susceptible to reduction by common reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[10] Therefore, **3-Fluoropropan-1-ol** is stable in the presence of these reagents, making it compatible with reaction schemes that require the reduction of other functional groups in the same molecule.

Other Reactions

- As a Nucleophile: The oxygen atom of the hydroxyl group can act as a nucleophile in reactions such as esterification and etherification.
- As a Synthetic Building Block: **3-Fluoropropan-1-ol** is utilized as a reagent to synthesize fluorinated amino acids and labeled N-desmethyl-loperamide analogues, which have potential applications as imaging radiotracers.[3][4]

Experimental Protocol: Oxidation to 3-Fluoropropanoic Acid

This protocol is adapted from standard procedures for the oxidation of primary alcohols.[7]

Objective: To synthesize and purify 3-fluoropropanoic acid via the oxidation of **3-Fluoropropan-1-ol** using potassium dichromate(VI).

Materials:

- **3-Fluoropropan-1-ol**
- Potassium dichromate(VI) ($K_2Cr_2O_7$)
- Concentrated sulfuric acid (H_2SO_4)
- Anti-bumping granules
- 50 cm³ pear-shaped flask
- Reflux condenser
- Heating mantle or water bath
- Distillation apparatus

Procedure:

- Preparation: Carefully add 20 cm³ of acidified potassium dichromate(VI) solution to the 50 cm³ pear-shaped flask. Cool the flask in an ice-water bath.
- Apparatus Setup: Assemble the reflux apparatus, ensuring the flask remains cool. Add a few anti-bumping granules to the flask.
- Addition of Reactant: Measure out a specific molar equivalent of **3-Fluoropropan-1-ol**. Using a dropping pipette, add the alcohol slowly through the top of the reflux condenser.
- Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture under reflux for approximately 20-30 minutes using a heating mantle or water bath.
- Purification: After reflux, reconfigure the apparatus for distillation to purify the 3-fluoropropanoic acid from the reaction mixture.

Safety Precautions:

- Perform the reaction in a fume hood.[7]
- **3-Fluoropropan-1-ol** is flammable; keep away from naked flames.[7]
- Potassium dichromate(VI) is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care, wearing appropriate PPE.[7]
- Wear chemical-resistant gloves and safety goggles throughout the procedure.[5]

Hazard and Safety Information

Understanding the hazards associated with **3-Fluoropropan-1-ol** is essential for its safe use.

GHS Hazard Classification

Based on available data, **3-Fluoropropan-1-ol** is classified with the following hazards:

- Flammable Liquid and Vapor[1]
- Toxic if Swallowed[1]

- Causes Skin Irritation[1]
- Causes Serious Eye Damage/Irritation[1]
- May Cause Respiratory Irritation[1]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
- Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]
- Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[11]

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